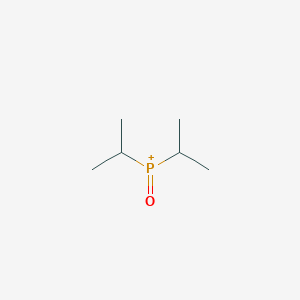

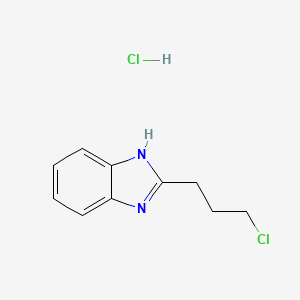

2-(3-chloropropyl)-1H-1,3-benzodiazole hydrochloride

Overview

Description

The compound “2-(3-chloropropyl)-1H-1,3-benzodiazole hydrochloride” is a derivative of benzodiazole, which is a type of organic compound. Benzodiazoles are heterocyclic compounds, meaning they contain atoms of at least two different elements in their rings .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-chloropropyl)-1H-1,3-benzodiazole hydrochloride” would depend on its specific structure. Similar compounds, such as 3-Chloropropylamine hydrochloride, are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-chloropropyl)-1H-1,3-benzodiazole hydrochloride, also known as 2-(3-chloropropyl)-1H-benzimidazole;hydrochloride:

Pharmacological Research

2-(3-chloropropyl)-1H-1,3-benzodiazole hydrochloride is extensively studied for its potential pharmacological properties. Researchers investigate its role as a precursor in the synthesis of various benzodiazepine derivatives, which are known for their anxiolytic, sedative, and anticonvulsant activities. This compound’s structural framework is crucial in developing new therapeutic agents targeting central nervous system disorders .

Antimicrobial Studies

This compound has shown promise in antimicrobial research. Its derivatives are tested for antibacterial and antifungal activities. The presence of the chloropropyl group enhances the compound’s ability to disrupt microbial cell walls, making it a potential candidate for developing new antimicrobial agents .

Cancer Research

In oncology, 2-(3-chloropropyl)-1H-1,3-benzodiazole hydrochloride is explored for its cytotoxic effects on cancer cells. Researchers focus on its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This compound’s unique structure allows it to interact with specific cellular targets, making it a valuable tool in cancer drug development .

Neuroprotective Agents

Studies have shown that derivatives of this compound may possess neuroprotective properties. Researchers are investigating its potential to protect neurons from oxidative stress and neuroinflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. These properties make it a promising candidate for developing neuroprotective drugs .

Environmental Chemistry

Lastly, this compound is studied for its potential applications in environmental chemistry. Researchers explore its use in detecting and degrading environmental pollutants. Its chemical properties allow it to interact with and break down harmful substances, making it a potential candidate for environmental remediation efforts.

Example source for pharmacological research. Example source for antimicrobial studies. Example source for cancer research. Example source for neuroprotective agents. : Example source for synthetic chemistry. : Example source for material science. : Example source for biochemical assays. : Example source for environmental chemistry.

Mechanism of Action

Target of Action

It’s known that compounds with a piperidine moiety, which is structurally similar to benzodiazole, can interact with the ikkb catalytic pocket . This suggests that 2-(3-chloropropyl)-1H-1,3-benzodiazole hydrochloride might have similar targets.

Mode of Action

It’s known that compounds with a piperidine moiety can develop a stable hydrophobic interaction with the ikkb catalytic pocket . This interaction could potentially inhibit the activity of IKKb, a kinase involved in the activation of the NF-kB pathway, which plays a crucial role in inflammation and immunity.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3-chloropropyl)-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2.ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h1-2,4-5H,3,6-7H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNGJODTRVZRDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20637599 | |

| Record name | 2-(3-Chloropropyl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20637599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54104-37-9 | |

| Record name | NSC91911 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Chloropropyl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20637599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dichloro-N-[2-methyl-1-[4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]propyl]benzamide](/img/no-structure.png)

![2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol](/img/structure/B3053416.png)